Cas no 1806342-32-4 ((2-Fluorobenzo[d]oxazol-4-yl)methanamine)
![(2-Fluorobenzo[d]oxazol-4-yl)methanamine structure](https://ja.kuujia.com/scimg/cas/1806342-32-4x500.png)
(2-Fluorobenzo[d]oxazol-4-yl)methanamine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-fluorobenzo[d]oxazole
- (2-Fluorobenzo[d]oxazol-4-yl)methanamine
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- インチ: 1S/C8H7FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2
- InChIKey: VTLVJKQEUWYXHR-UHFFFAOYSA-N
- ほほえんだ: FC1=NC2=C(C=CC=C2CN)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52
(2-Fluorobenzo[d]oxazol-4-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081001379-500mg |
4-(Aminomethyl)-2-fluorobenzo[d]oxazole |
1806342-32-4 | 98% | 500mg |
$7,402.24 | 2022-03-31 | |
Alichem | A081001379-250mg |
4-(Aminomethyl)-2-fluorobenzo[d]oxazole |
1806342-32-4 | 98% | 250mg |
$5,343.77 | 2022-03-31 | |
Alichem | A081001379-1g |
4-(Aminomethyl)-2-fluorobenzo[d]oxazole |
1806342-32-4 | 98% | 1g |
$13,113.00 | 2022-03-31 |
(2-Fluorobenzo[d]oxazol-4-yl)methanamine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
(2-Fluorobenzo[d]oxazol-4-yl)methanamineに関する追加情報
(2-Fluorobenzo[d]oxazol-4-yl)methanamine: A Comprehensive Overview
The compound with CAS No. 1806342-32-4, commonly referred to as (2-Fluorobenzo[d]oxazol-4-yl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepine derivatives, which are known for their structural versatility and potential biological activities. The presence of a fluorine atom at the 2-position of the benzo[d]oxazole ring introduces unique electronic properties, making this compound a promising candidate for various applications.
Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly in the development of anti-tumor agents. The fluorinated oxazole moiety in this compound has been shown to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. These findings suggest that (2-Fluorobenzo[d]oxazol-4-yl)methanamine could serve as a lead compound for designing more effective therapeutic agents.
In addition to its potential in medicinal chemistry, this compound has also been explored for its role in fluorescence-based sensing. The benzodiazepine ring system is known to exhibit strong fluorescence under certain conditions, and the introduction of a fluorine atom further modulates its optical properties. Researchers have demonstrated that (2-Fluorobenzo[d]oxazol-4-yl)methanamine can act as a sensitive probe for detecting metal ions in aqueous solutions, opening new avenues for environmental monitoring and analytical chemistry.
The synthesis of (2-Fluorobenzo[d]oxazol-4-yl)methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzo[d]oxazole ring through cyclization reactions and subsequent fluorination at the 2-position. This compound's structure has been optimized to ensure high purity and stability, making it suitable for both laboratory research and industrial applications.
From a structural standpoint, (2-Fluorobenzo[d]oxazol-4-yl)methanamine features a rigid aromatic system with electron-withdrawing groups that influence its reactivity and selectivity. These characteristics make it an ideal candidate for studying non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial in many biochemical processes.
Looking ahead, the continued exploration of (2-Fluorobenzo[d]oxazol-4-yl)methanamine is expected to yield further insights into its potential applications. Its role in drug delivery systems, material science, and bioimaging technologies is currently under investigation. As research progresses, this compound is poised to become an essential tool in advancing our understanding of complex biological systems and developing innovative solutions to pressing scientific challenges.
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